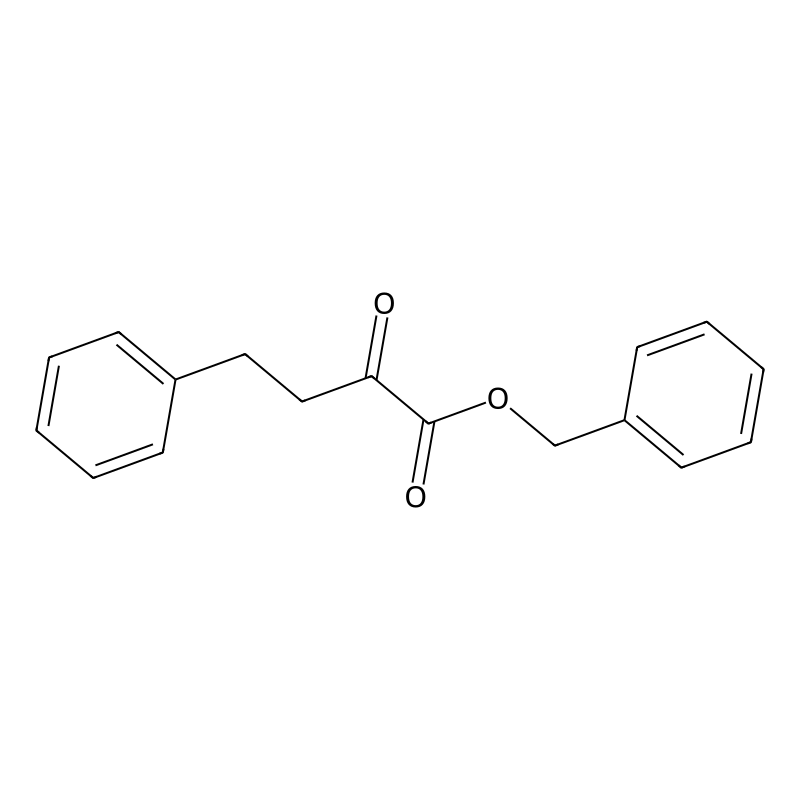

BENZYL 2-OXO-4-PHENYLBUTYRATE

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Here's what we do know:

- Chemical Structure: Benzyl 2-oxo-4-phenylbutanoate belongs to the class of organic compounds known as esters. It possesses a phenyl group (benzene ring) attached to the fourth carbon atom and a benzyl group (benzene ring connected to a methylene group) linked to the carbonyl group (C=O).

- Potential Applications: Based on its structural features, Benzyl 2-oxo-4-phenylbutanoate might hold potential for research in various areas, including:

- Organic synthesis: As an intermediate or building block in the synthesis of more complex molecules with potential biological activity.

- Material science: As a component in the development of new materials with specific properties, such as polymers or liquid crystals.

- Medicinal chemistry: Further research could explore its potential interactions with biological targets or specific enzymes.

Additional Resources:

Benzyl 2-oxo-4-phenylbutyrate is an organic compound classified as an α-ketoester. Its molecular structure features a benzyl group attached to a 2-oxo-4-phenylbutyrate moiety, which contributes to its unique chemical properties. This compound is significant in organic synthesis and has applications in medicinal chemistry due to its biological activity.

Benzyl 2-oxo-4-phenylbutanoate itself does not have a known biological mechanism of action. However, its significance lies in its role as a precursor for the synthesis of ACE inhibitors []. ACE inhibitors work by blocking the angiotensin-converting enzyme (ACE), which plays a role in regulating blood pressure. By inhibiting ACE, these drugs help to relax blood vessels and lower blood pressure [].

- Nucleophilic Addition: The carbonyl group in the keto moiety is susceptible to nucleophilic attack, allowing for the formation of various derivatives.

- Reduction: The compound can be reduced to yield corresponding alcohols, such as 2-hydroxy-4-phenylbutanoate, via microbial or chemical methods. For instance, the reduction of ethyl 2-oxo-4-phenylbutanoate has been studied using specific microorganisms, achieving high enantiomeric excesses in the resulting products .

Benzyl 2-oxo-4-phenylbutyrate exhibits notable biological activities. It serves as a precursor in the synthesis of various pharmaceuticals, particularly antihypertensive agents. The compound has been investigated for its potential therapeutic effects, including:

- Antihypertensive Properties: It is involved in the synthesis of drugs that inhibit angiotensin-converting enzyme, which plays a crucial role in regulating blood pressure.

- Microbial Reduction: Studies have shown that certain microorganisms can selectively reduce this compound to produce biologically active derivatives with enhanced efficacy against hypertension .

The synthesis of benzyl 2-oxo-4-phenylbutyrate typically involves several synthetic routes, including:

- Grignard Reaction: A common method involves reacting beta-bromophenylethane with magnesium to form a Grignard reagent, which is then reacted with diethyl oxalate to yield the desired product. This method allows for high yields and relatively straightforward purification processes .

- Copper-Catalyzed Reactions: Another approach includes using copper reagents in combination with ethyl oxalyl chloride to facilitate the formation of benzyl 2-oxo-4-phenylbutyrate under controlled conditions .

Benzyl 2-oxo-4-phenylbutyrate has several applications across different fields:

- Pharmaceutical Industry: It is utilized as an intermediate in the synthesis of antihypertensive drugs and other therapeutic agents.

- Biotechnology: The compound serves as a substrate for microbial transformations, leading to the production of valuable chiral compounds used in drug development .

Interaction studies involving benzyl 2-oxo-4-phenylbutyrate focus on its reactivity with biological systems and other chemical entities. Research has demonstrated its ability to interact with enzymes and receptors involved in hypertension regulation, highlighting its potential as a lead compound for drug design. Furthermore, studies on its microbial reduction pathways reveal insights into enzymatic mechanisms that can be harnessed for biocatalysis in pharmaceutical applications .

Benzyl 2-oxo-4-phenylbutyrate shares structural similarities with several related compounds. Here are some notable examples:

Benzyl 2-oxo-4-phenylbutyrate's unique combination of both benzyl and ketoester functionalities distinguishes it from these compounds, making it particularly valuable in medicinal chemistry and organic synthesis. Its ability to participate in diverse

Benzyl 2-oxo-4-phenylbutyrate was first synthesized as part of efforts to develop chiral intermediates for ACE inhibitors such as Enalapril and Lisinopril. Early synthetic routes involved Grignard reactions using β-bromophenylethane and diethyl oxalate, followed by esterification. The compound’s structural features—a benzyl ester group attached to a 2-oxo-4-phenylbutyrate backbone—enable its conversion into optically active 2-hydroxy-4-phenylbutyrate derivatives via microbial or enzymatic reduction.

Significance in Pharmaceutical Research

This compound is pivotal in synthesizing ACE inhibitors, which are critical for treating hypertension and heart failure. Its keto group facilitates stereoselective reductions to yield (R)-2-hydroxy-4-phenylbutyrate, a key chiral building block. Additionally, derivatives of 4-phenylbutyric acid (e.g., sodium phenylbutyrate) are used to manage urea cycle disorders and amyotrophic lateral sclerosis (ALS), suggesting potential applications for benzyl 2-oxo-4-phenylbutyrate as a prodrug or intermediate in targeted drug delivery systems.

Academic Research Landscape

Recent studies focus on optimizing synthetic methods and exploring biocatalytic pathways. For example:

- Microbial Reduction: Baker’s yeast (Saccharomyces cerevisiae) preincubated with phenacyl chloride achieves >90% enantiomeric excess (ee) in reducing alkyl 2-oxo-4-phenylbutyrates.

- Enzymatic Hydrolysis: Fusarium lactonase catalyzes the hydrolysis of racemic lactones to produce optically pure 2-hydroxy-4-phenylbutyric acid.

- Nanoparticle Prodrugs: Amphiphilic block copolymers like PEG-b-P(VPBA) have been used to create enzyme-responsive nanoformulations for sustained 4-phenylbutyric acid release.

Key Applications Overview

Asymmetric Transformation Mechanisms

The asymmetric transformation of benzyl 2-oxo-4-phenylbutyrate involves several distinct mechanistic pathways that control the stereochemical outcome of the reaction. The most prevalent mechanism involves the enantioselective reduction of the carbonyl group to form the corresponding chiral alcohol with high stereoselectivity [1] [2] [3].

Biocatalytic asymmetric transformations represent the most extensively studied approach for this compound. The enzymatic reduction mechanism operates through the formation of a ternary complex between the enzyme, cofactor (typically nicotinamide adenine dinucleotide phosphate), and the substrate. The carbonyl reductase RCR-F285A/W286A variant demonstrates exceptional enantioselectivity, achieving greater than 99% enantiomeric excess for the (R)-configuration product [1]. This high selectivity arises from the precise positioning of the substrate within the enzyme active site, where specific amino acid residues create a chiral environment that favors the formation of one enantiomer over the other.

The mechanism proceeds through a hydride transfer from the cofactor to the carbonyl carbon, with the stereochemical outcome determined by the orientation of the substrate in the active site. The enzyme-substrate complex formation involves multiple non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces, which collectively contribute to the stereospecific reduction [1] .

Alternative biocatalytic approaches utilize whole-cell systems such as Pichia angusta, which achieved 81% enantiomeric excess for the (R)-enantiomer [2]. The microbial reduction pathway involves multiple enzymatic steps, with the initial substrate uptake followed by intracellular reduction processes. The lower enantioselectivity compared to isolated enzymes reflects the presence of multiple competing enzymatic pathways within the whole-cell system.

Chemical asymmetric transformation mechanisms involve the use of chiral catalysts or auxiliaries to induce stereoselectivity. The application of α-phenacyl chloride as a modifying agent for baker's yeast catalysis demonstrates how chemical modification can enhance stereochemical control, achieving 92% enantiomeric excess with 90% yield [3]. This approach involves the pretreatment of the biocatalyst with the chiral modifier, which alters the enzyme's active site geometry to favor the formation of the desired enantiomer.

Enantioselective Reduction Strategies

Chiral Catalyst Systems

The development of chiral catalyst systems for the enantioselective reduction of benzyl 2-oxo-4-phenylbutyrate encompasses several distinct approaches, each offering unique advantages in terms of selectivity, activity, and substrate scope.

Homogeneous rhodium-diphosphine catalyst systems represent one of the most successful approaches for asymmetric hydrogenation of α-ketoesters. These catalysts operate through the formation of a chiral coordination complex between the rhodium center and the chiral diphosphine ligand, creating an asymmetric environment for substrate binding and reduction [5] [6]. The mechanism involves the coordination of the substrate to the metal center, followed by the oxidative addition of hydrogen and subsequent reductive elimination to form the chiral product.

The effectiveness of rhodium-diphosphine catalysts depends critically on the structure of the chiral ligand. Ligands such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and DIPAMP (1,2-bis((2-methoxyphenyl)phenylphosphino)ethane) have demonstrated exceptional enantioselectivity, often exceeding 95% enantiomeric excess for suitable substrates [7]. The chiral environment created by these ligands influences both the binding mode of the substrate and the stereochemical course of the hydride transfer step.

Ruthenium-based catalyst systems with chiral diphosphine and amine-based ligands have also proven highly effective for ketone reduction. These catalysts operate under milder conditions compared to their rhodium counterparts and demonstrate excellent functional group tolerance [8]. The proposed mechanism involves a concerted six-membered transition state, where both the substrate and hydrogen are simultaneously activated, leading to high reactivity and enantioselectivity.

Iridium-based catalysts, particularly those derived from Crabtree's catalyst modified with chiral phosphine-nitrogen ligands, have shown remarkable activity for the reduction of unfunctionalized ketones [9]. These systems are particularly effective for substrates lacking coordinating functional groups, addressing a significant limitation of traditional rhodium and ruthenium catalysts.

Reaction Condition Effects on Stereoselectivity

The stereochemical outcome of enantioselective reduction reactions is significantly influenced by various reaction conditions, including temperature, solvent, hydrogen pressure, and catalyst loading. These parameters can dramatically affect both the reaction rate and the enantiomeric excess of the product.

Temperature effects on stereoselectivity arise from the different activation energies of the competing pathways leading to the (R)- and (S)-enantiomers. At lower temperatures, the reaction typically proceeds through the thermodynamically favored pathway, often resulting in higher enantioselectivity. However, extremely low temperatures may reduce the reaction rate to impractical levels. The optimal temperature for benzyl 2-oxo-4-phenylbutyrate reduction typically ranges from 25°C to 60°C, depending on the specific catalyst system employed [1] [10].

Solvent effects play a crucial role in determining stereoselectivity through multiple mechanisms. Protic solvents can participate in hydrogen bonding interactions with the substrate or catalyst, potentially altering the transition state geometry and affecting the stereochemical outcome. Non-coordinating solvents such as toluene or dichloromethane are generally preferred for homogeneous metal catalysis, as they minimize competitive coordination to the metal center [10] [11].

The choice of solvent can also influence the conformation of flexible chiral ligands, thereby affecting the chiral environment around the metal center. For example, the use of polar solvents may stabilize certain ligand conformations that favor the formation of one enantiomer over the other. In some cases, solvent-dependent stereodivergence has been observed, where the same catalyst system produces different enantiomers depending on the solvent used [11].

Hydrogen pressure effects are particularly pronounced in homogeneous hydrogenation reactions. Higher hydrogen pressures generally favor the formation of the thermodynamically more stable enantiomer, while lower pressures may lead to kinetic control of the reaction. The optimal hydrogen pressure for benzyl 2-oxo-4-phenylbutyrate reduction typically ranges from 1 to 10 atmospheres, with higher pressures sometimes leading to reduced enantioselectivity due to increased background racemic reduction.

Catalyst loading effects involve a balance between reaction rate and selectivity. While higher catalyst loadings generally increase the reaction rate, they may also lead to increased background reactions that reduce overall enantioselectivity. The optimal catalyst loading typically ranges from 0.1 to 5 mol% for homogeneous systems, with lower loadings often providing better selectivity at the expense of reaction rate.

Stereoselective Catalytic Methods

Homogeneous Rhodium-Diphosphine Catalysts

Homogeneous rhodium-diphosphine catalysts represent the most extensively studied and commercially successful approach for the enantioselective reduction of benzyl 2-oxo-4-phenylbutyrate and related α-ketoesters. These catalysts operate through well-defined mechanistic pathways that have been extensively characterized through both experimental and theoretical studies.

The catalytic cycle begins with the formation of a rhodium-diphosphine complex, typically [Rh(diphosphine)(solvent)₂]⁺, which serves as the active catalyst precursor. The substrate coordination occurs through the carbonyl oxygen, forming a chelate complex when additional coordinating groups are present. The mechanism proceeds through oxidative addition of hydrogen to form a rhodium dihydride intermediate, followed by migratory insertion of the coordinated substrate and subsequent reductive elimination to yield the chiral product and regenerate the catalyst [6] [7].

The stereochemical outcome is determined by the relative energies of the diastereomeric transition states leading to the (R)- and (S)-products. The chiral diphosphine ligand creates an asymmetric environment around the rhodium center, making the two faces of the coordinated substrate diastereotopic. The face selectivity is influenced by steric interactions between the substrate and the chiral ligand, with the major enantiomer typically arising from the pathway with minimal steric hindrance.

Ligand design plays a crucial role in determining both the activity and selectivity of rhodium-diphosphine catalysts. The most successful ligands incorporate C₂-symmetric structures that minimize the number of possible coordination geometries and transition states. BINAP and its derivatives have proven particularly effective, with the axial chirality of the binaphthyl backbone providing excellent stereocontrol [7].

The electronic properties of the diphosphine ligand also influence catalytic performance. Electron-rich phosphines enhance the nucleophilicity of the rhodium center, facilitating oxidative addition of hydrogen and increasing the reaction rate. However, overly electron-rich ligands may lead to catalyst deactivation through the formation of stable, catalytically inactive complexes.

Substrate scope for rhodium-diphosphine catalysts is generally limited to α-ketoesters and related compounds containing additional coordinating functionalities. The presence of an ester group adjacent to the carbonyl provides a chelation site that stabilizes the substrate-catalyst complex and enhances enantioselectivity. For benzyl 2-oxo-4-phenylbutyrate, the ester functionality serves this dual coordination role, resulting in high enantioselectivity when appropriate chiral ligands are employed.

Heterogeneous Platinum-Alumina-Cinchona Systems

Heterogeneous platinum-alumina-cinchona catalyst systems represent a fundamentally different approach to enantioselective reduction, utilizing chiral modification of metal surfaces rather than homogeneous coordination complexes. These systems, originally developed by Orito for the hydrogenation of α-ketoesters, have been extensively studied and successfully applied to industrial processes [12] [13].

The mechanism of heterogeneous platinum-cinchona catalysis involves the adsorption of cinchona alkaloids (primarily cinchonidine and cinchonine) onto the platinum surface, creating chiral active sites for substrate binding and reduction. The cinchona alkaloid functions as both a chiral modifier and a rate accelerator, with the latter effect being particularly remarkable and unique among heterogeneous chiral catalysts [13] [14].

The current mechanistic understanding involves the formation of a 1:1 complex between the adsorbed cinchona alkaloid and the substrate through hydrogen bonding interactions. The quinuclidine nitrogen of the cinchona alkaloid acts as a hydrogen bond acceptor, while the carbonyl oxygen of the substrate serves as a hydrogen bond donor. This interaction creates a chiral environment that favors the formation of one enantiomer over the other [14] [15].

The stereochemical outcome is determined by the three-dimensional structure of the cinchona alkaloid-substrate complex on the platinum surface. Density functional theory calculations have provided detailed insights into the molecular-level interactions, revealing that both attractive and repulsive interactions contribute to the overall stereoselectivity. The quinoline ring of the cinchona alkaloid creates a chiral pocket that accommodates the substrate in a specific orientation, leading to preferential reduction from one face of the carbonyl group [14].

The rate acceleration effect observed with cinchona-modified platinum catalysts is attributed to the activation of the carbonyl group through hydrogen bonding with the cinchona alkaloid. This interaction increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by surface-bound hydrogen atoms. The magnitude of this effect is substantial, with rate enhancements of up to 100-fold observed compared to unmodified platinum catalysts [13].

Substrate scope for platinum-cinchona systems is generally broader than that of homogeneous rhodium catalysts, encompassing α-ketoesters, α-diketones, α-ketoacids, and related compounds. The system is particularly effective for substrates with bulky substituents adjacent to the carbonyl group, where steric interactions with the cinchona alkaloid contribute to enhanced stereoselectivity.

The practical advantages of heterogeneous platinum-cinchona systems include ease of catalyst separation and recycling, robustness under industrial conditions, and the ability to operate in continuous flow processes. These factors have made such systems attractive for large-scale production of chiral intermediates, including those derived from benzyl 2-oxo-4-phenylbutyrate.

Stereochemical Outcome Determination Factors

The stereochemical outcome of catalytic asymmetric reduction reactions is determined by a complex interplay of factors that influence the relative energies of competing transition states. Understanding these factors is crucial for the rational design of improved catalyst systems and the prediction of stereochemical outcomes for new substrates.

Steric factors represent the most readily understood determinant of stereochemical outcome. In homogeneous catalysis, the chiral ligand creates an asymmetric environment around the metal center, with bulky substituents blocking approach from one face of the coordinated substrate. The effectiveness of steric control depends on the size difference between the competing substituents and the rigidity of the chiral environment. For benzyl 2-oxo-4-phenylbutyrate, the phenyl and benzyl substituents create sufficient steric differentiation to achieve high enantioselectivity with appropriately designed catalysts [16] [17].

Electronic factors can also play a significant role in determining stereochemical outcomes. The electronic properties of both the substrate and the chiral catalyst influence the binding affinity and the relative stabilities of competing transition states. Electron-donating or electron-withdrawing groups on the substrate can alter the charge distribution in the transition state, leading to preferential stabilization of one diastereomeric pathway over the other [18] [19].

Conformational factors are particularly important for substrates with flexible chains or multiple rotatable bonds. The preferred conformation of the substrate in the catalyst binding site determines the spatial arrangement of substituents and thus the stereochemical outcome. For benzyl 2-oxo-4-phenylbutyrate, the conformation adopted by the phenylbutyl chain influences the accessibility of the carbonyl group to the reducing agent and the relative energies of the competing transition states.

Hydrogen bonding interactions between the substrate and catalyst can provide additional stereocontrol elements. These interactions can stabilize specific substrate conformations or transition state geometries, leading to enhanced enantioselectivity. In heterogeneous platinum-cinchona systems, hydrogen bonding between the cinchona alkaloid and the substrate is the primary stereochemical control element [14] [15].

Solvent effects on stereochemical outcomes arise from multiple mechanisms, including differential solvation of competing transition states, specific solvation of the catalyst or substrate, and indirect effects on catalyst conformation or substrate binding. The choice of solvent can significantly influence the enantiomeric excess, with some systems showing complete stereochemical reversal upon changing the solvent [11].

Temperature effects on stereochemical outcomes typically follow Arrhenius behavior, with the enantiomeric excess increasing at lower temperatures due to the larger relative difference in activation energies between competing pathways. However, other factors such as catalyst stability, substrate solubility, and reaction rate must also be considered when optimizing reaction temperature.

The interplay between these various factors creates a complex optimization landscape for catalyst design and reaction condition selection. Computational methods, including density functional theory calculations and molecular dynamics simulations, have become increasingly important tools for understanding and predicting stereochemical outcomes. These approaches allow for the systematic exploration of different catalyst structures and reaction conditions, guiding the development of improved enantioselective systems.